molecular formula C14H16N2O5 B3213398 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one CAS No. 1117893-60-3

4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

Cat. No. B3213398
CAS RN: 1117893-60-3
M. Wt: 292.29 g/mol
InChI Key: IJAUNHREBQZLMU-GFCCVEGCSA-N
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Description

The compound “4-(4-(®-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one” is a key intermediate in the synthesis of Rivaroxaban . It is a pharmaceutical analytical impurity with the molecular formula C14H21N3O3 .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid using aqueous sodium or calcium hypochlorite and a catalyst . This is then reacted with 4-nitro-aniline using a phenylboronic acid catalyst . The resulting product, 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide, is transformed into 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure . Finally, the 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to yield 4-(4-aminophenyl)morpholin-3-one .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of this compound include oxidation, reaction with 4-nitro-aniline, transformation to 4-(4-nitrophenyl)morpholin-3-one, and hydrogenation . Each of these reactions plays a crucial role in the formation of the final product.

Scientific Research Applications

Characterization and Spectral Studies

4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, a derivative of Linezolid, has been characterized using solid-state nuclear magnetic resonance (SS NMR) spectroscopy and electron ionization mass spectrometry. This study revealed a dynamic molecular disorder in the crystal lattice of Linezolid polymorphs, a feature not previously reported. These findings are significant for understanding the physical properties of Linezolid and its derivatives (Wielgus et al., 2015).

properties

IUPAC Name

4-[4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-8-12-7-16(14(19)21-12)11-3-1-10(2-4-11)15-5-6-20-9-13(15)18/h1-4,12,17H,5-9H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAUNHREBQZLMU-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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